An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5,6-dichloropyrazine-2-carbonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. Identified by its CAS number 14340-28-4 , this compound has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document delves into its physicochemical properties, outlines plausible synthetic strategies based on established pyrazine chemistry, discusses its known applications in drug discovery, and provides essential safety and handling protocols. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. Within this class of compounds, 3-Amino-5,6-dichloropyrazine-2-carbonitrile emerges as a highly functionalized and reactive intermediate, offering multiple points for chemical modification and diversification. The presence of amino, cyano, and chloro substituents on the pyrazine ring provides a rich chemical handle for a variety of transformations, enabling the construction of diverse compound libraries for screening and optimization in drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is fundamental to its application in synthesis and drug design. The table below summarizes its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 14340-28-4 | [1] |
| Molecular Formula | C₅H₂Cl₂N₄ | [2] |
| Molecular Weight | 189.00 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥98% (GC, HPLC) | |
| Storage | Store in a dry, dark, and ventilated place | [1] |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 3-Amino-5,6-dichloropyrazine-2-carbonitrile are not widely published, a predictive analysis based on its structure allows for an estimation of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the amino (NH₂) protons. The chemical shift of this peak would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) would appear in the characteristic downfield region for cyano groups.
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IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and C-Cl stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis and Reaction Pathways
A potential synthetic pathway is illustrated below. This is a generalized scheme, and the specific reaction conditions would require experimental optimization.
Caption: Proposed synthetic pathway for 3-Amino-5,6-dichloropyrazine-2-carbonitrile.
General Experimental Protocol (Proposed)
This protocol is a conceptual outline and should be adapted and optimized based on laboratory findings.
Step 1: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile 1-oxide
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In a round-bottom flask, dissolve diaminomaleonitrile and a suitable dichlorinated 1,2-dicarbonyl precursor in an appropriate solvent (e.g., ethanol or acetic acid).
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Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, the intermediate N-oxide may precipitate and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Step 2: Deoxygenation to yield 3-Amino-5,6-dichloropyrazine-2-carbonitrile
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Suspend the synthesized N-oxide intermediate in a suitable solvent (e.g., chloroform or dichloromethane).
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Treat the suspension with a deoxygenating agent (e.g., phosphorus trichloride or triphenylphosphine) at a controlled temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction mixture and extract the product into an organic solvent.
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Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aminopyrazine-2-carbonitrile scaffold is a cornerstone in the design of various therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The strategic placement of functional groups in 3-Amino-5,6-dichloropyrazine-2-carbonitrile makes it an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazine core is known to effectively bind to the hinge region of many kinases. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promise as inhibitors of several important kinase targets:
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The 3-aminopyrazine scaffold has been successfully utilized to develop potent FGFR inhibitors.[3]
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Checkpoint Kinase 1 (CHK1): CHK1 is a key regulator of the DNA damage response. Inhibiting CHK1 can sensitize cancer cells to chemotherapy. The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold, a close analog, has been instrumental in developing selective CHK1 inhibitors.
The dichlorinated nature of 3-Amino-5,6-dichloropyrazine-2-carbonitrile allows for selective modification at the 5- and 6-positions through nucleophilic aromatic substitution reactions, enabling the introduction of various side chains to optimize potency and selectivity for a given kinase target.
Caption: Workflow illustrating the use of 3-Amino-5,6-dichloropyrazine-2-carbonitrile in kinase inhibitor discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-5,6-dichloropyrazine-2-carbonitrile. The following guidelines are based on available safety data sheets for this compound and related structures.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell.
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Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using for comprehensive safety information.
Conclusion
3-Amino-5,6-dichloropyrazine-2-carbonitrile is a valuable and versatile building block in the field of medicinal chemistry. Its highly functionalized pyrazine core provides a robust platform for the synthesis of diverse and complex molecules with significant therapeutic potential, particularly in the development of kinase inhibitors. While detailed experimental data for this specific compound is not extensively documented in public literature, this guide provides a solid foundation of its known properties, plausible synthetic strategies, and key applications. As the quest for novel and more effective therapeutics continues, the importance of such well-equipped chemical intermediates is poised to grow, making 3-Amino-5,6-dichloropyrazine-2-carbonitrile a compound of continued interest for researchers and drug developers.
References
- Jilin haofei import and export trade Co.,Ltd. 3-amino-5,6-dichloropyrazine-2-carbonitrile cas no.14340-28-4. (URL: )
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Aaron Chemicals LLC. Safety Data Sheet: 3-Amino-5,6-dichloropyrazine-2-carbonitrile. (URL: [Link])
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ChemWhat. 3-aMino-5,6-dichloropyrazine-2-carbonitrile CAS#: 14340-28-4. (URL: [Link])
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
- Google Patents.
Sources
- 1. 3-AMINO-5,6-DICHLOROPYRAZINE-2-CARBONITRILE CAS NO.14340-28-4, CasNo.14340-28-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

